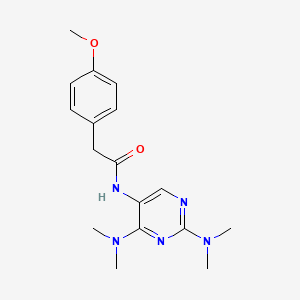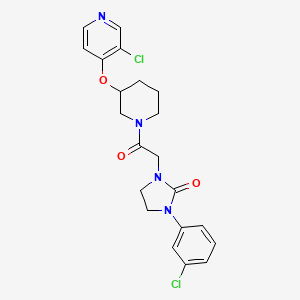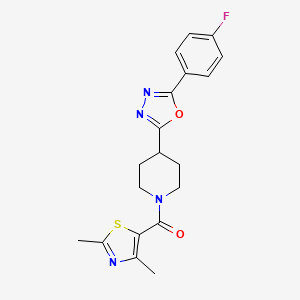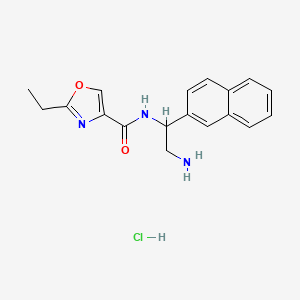![molecular formula C11H11FN2O2 B2961494 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone CAS No. 1852251-62-7](/img/structure/B2961494.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[2.2.1]heptane) which is a type of organic compound containing two fused rings of seven atoms (heptane) with one nitrogen atom (aza) and one oxygen atom (oxa). This structure is attached to a 3-fluoropyridin-4-yl group and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and the various functional groups. The presence of the nitrogen and oxygen atoms within the ring structure may also introduce some interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitrogen and oxygen atoms within the ring structure could potentially affect the compound’s solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Norcantharidin Analogs and Anticancer Activity
Norcantharidin, a compound structurally related to 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone, has shown significant anticancer activity. Its analogs, developed through structural modification, exhibit potential anticancer activities by inhibiting protein phosphatases 1, 2A, 2B, and 5. This highlights the therapeutic promise of structurally similar compounds in oncology (Deng & Tang, 2011).
Oxazolone Moieties in Pharmacology
Oxazolone, a heterocyclic compound that includes oxygen and nitrogen, shares some structural resemblance with the bicyclic framework of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone. Oxazolones have been synthesized through various routes and are reported to exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects (Kushwaha & Kushwaha, 2021).
Cyanopyridine Scaffold in Drug Development
The cyanopyridine scaffold, part of the chemical structure of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone, is essential in medicinal chemistry due to its diverse pharmacological activities. These include actions as anticancer, antibacterial, antifungal agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. The high reactivity of this scaffold makes it a valuable intermediate in organic synthesis, underscoring the importance of research into compounds with similar structures for future drug development (Ghosh et al., 2015).
Oxazolidinone Antimicrobials
Although not directly related, the study of oxazolidinones highlights the importance of oxygen and nitrogen-containing heterocycles in pharmaceutical development. Oxazolidinones, a novel class of antimicrobials, exhibit unique mechanisms of protein synthesis inhibition and show activity against various pathogens, including resistant strains. This demonstrates the therapeutic potential of compounds with complex heterocyclic structures, suggesting a broader context for the research on 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone and its analogs (Diekema & Jones, 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-fluoropyridin-4-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-10-4-13-2-1-9(10)11(15)14-5-8-3-7(14)6-16-8/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICNFHROGWDYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961411.png)
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2961412.png)

![2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2961414.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2961418.png)


![4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2961423.png)
![Methyl 1-cyanospiro[2.4]heptane-1-carboxylate](/img/structure/B2961424.png)



![1-((4-isopropylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2961433.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride](/img/structure/B2961434.png)